4-methoxy-N-methyl-3-(methylsulfamoyl)benzamide
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Overview
Description
4-methoxy-N-methyl-3-(methylsulfamoyl)benzamide is an organic compound with the molecular formula C10H14N2O4S It is a benzamide derivative that features a methoxy group, a methyl group, and a methylsulfamoyl group attached to the benzene ring
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-3-(methylsulfamoyl)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is promoted by the base lithium diisopropylamide (LDA) under transition metal-free conditions . The reaction conditions involve the deprotonation of the benzamide with LDA, followed by the addition of methyl sulfide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-3-(methylsulfamoyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The methoxy and methylsulfamoyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the methylsulfamoyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using boron reagents.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for deprotonation in alkylation reactions.
Organoboron Reagents: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound formed by the coupling of the benzamide derivative with an arylboronic acid.
Scientific Research Applications
4-methoxy-N-methyl-3-(methylsulfamoyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-3-(methylsulfamoyl)benzamide involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, benzamide derivatives have been studied as allosteric activators of human glucokinase, which plays a role in glucose metabolism . The interaction with the enzyme’s allosteric site can enhance its catalytic activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-methoxy-N-methyl-3-(methylsulfamoyl)benzamide can be compared with other benzamide derivatives that have similar structures and functional groups. Some similar compounds include:
N-benzimidazol-2yl benzamide: Known for its allosteric activation of human glucokinase.
N-methoxy-N-methylbenzamide: Used in acylation reactions with organolithium and organomagnesium reagents.
N-phenylbenzamide: Utilized in various organic synthesis reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-methoxy-N-methyl-3-(methylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-11-10(13)7-4-5-8(16-3)9(6-7)17(14,15)12-2/h4-6,12H,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBJOOBCCOTRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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